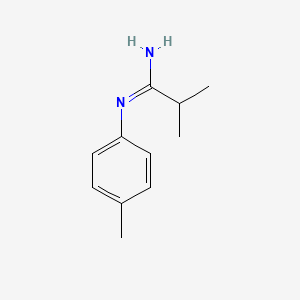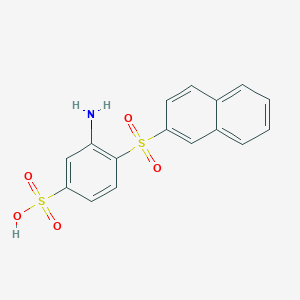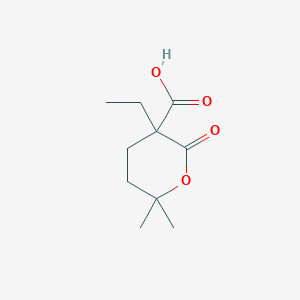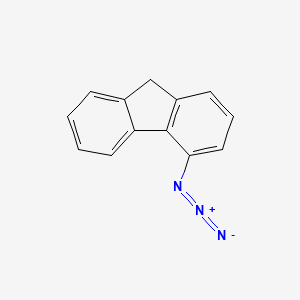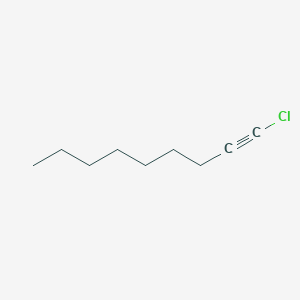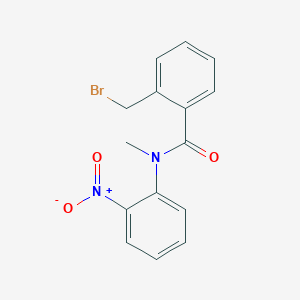
Butyl tert-butylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl tert-butylphosphonate is an organophosphorus compound characterized by the presence of a butyl group and a tert-butyl group attached to a phosphonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of butyl tert-butylphosphonate typically involves the reaction of tert-butylphosphonic acid with butyl alcohol under acidic conditions. The reaction proceeds via esterification, where the hydroxyl group of the phosphonic acid reacts with the hydroxyl group of the alcohol, resulting in the formation of the phosphonate ester.
Industrial Production Methods: Industrial production of this compound often employs similar esterification reactions but on a larger scale. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Butyl tert-butylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The butyl and tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require strong bases or acids as catalysts.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Butyl tert-butylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug development.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of bone-related diseases.
Industry: It is used as an additive in the production of polymers and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of butyl tert-butylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in the context of bone health, it may inhibit osteoclast activity, thereby reducing bone resorption.
Vergleich Mit ähnlichen Verbindungen
Butylphosphonate: Lacks the tert-butyl group, resulting in different chemical and biological properties.
Tert-butylphosphonate: Lacks the butyl group, leading to variations in reactivity and applications.
Di-tert-butylphosphonate: Contains two tert-butyl groups, which can significantly alter its chemical behavior.
Uniqueness: Butyl tert-butylphosphonate is unique due to the presence of both butyl and tert-butyl groups, which confer distinct steric and electronic properties. These properties make it a versatile compound with diverse applications in various fields.
Eigenschaften
CAS-Nummer |
91149-24-5 |
|---|---|
Molekularformel |
C8H18O3P- |
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
butoxy(tert-butyl)phosphinate |
InChI |
InChI=1S/C8H19O3P/c1-5-6-7-11-12(9,10)8(2,3)4/h5-7H2,1-4H3,(H,9,10)/p-1 |
InChI-Schlüssel |
FMEFRBQKMCXKJH-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCOP(=O)(C(C)(C)C)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B14362215.png)

![3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole](/img/structure/B14362224.png)
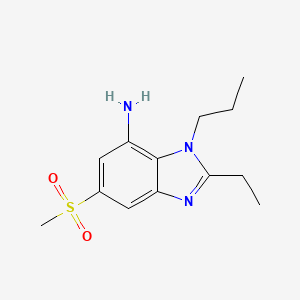
![(2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone](/img/structure/B14362240.png)
![N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide](/img/structure/B14362244.png)
